N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline
Description
N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline is a nitroaniline derivative featuring a 1,3-thiazol-4-yl ethyl side chain. This compound integrates a trifluoromethyl group and a nitro substituent on the aromatic ring, which are common motifs in pharmaceuticals and agrochemicals due to their electron-withdrawing properties and metabolic stability . The thiazole moiety may enhance interactions with biological targets through π-π stacking or hydrogen bonding . Below, we compare its structural and functional attributes with related compounds, focusing on synthesis, substituent effects, and biological relevance.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)18-24-15(11-28-18)8-9-23-16-7-6-14(19(20,21)22)10-17(16)25(26)27/h2-7,10-11,23H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYRNAWYRBMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline is a compound of interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a thiazole ring, which is known for its significant biological activities, including anti-cancer and antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer activities. For instance, compounds with similar thiazole structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Inhibition of tubulin polymerization |
| 6-substituted 2ABT derivatives | MDA-MB-231 | 0.004 | Lck inhibition |
| 7-Anilino-[1,2,4]triazolo derivatives | Various | 0.083 | Tubulin binding and apoptosis induction |
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. Studies indicate that they possess activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV .
Case Study: Antimicrobial Efficacy
A specific study evaluated the efficacy of thiazole derivatives against common bacterial strains. The results indicated that certain derivatives had IC50 values comparable to established antibiotics, suggesting potential for development as new antimicrobial agents.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key cellular pathways:
- Tubulin Interaction : Compounds with thiazole moieties disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest.
- Cell Cycle Regulation : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines treated with similar thiazole derivatives.
- Antioxidant Properties : Some studies suggest that thiazole compounds may also exhibit antioxidant activity, contributing to their protective effects in cellular models .
Comparison with Similar Compounds
Structural Analogs with Thiazole Moieties
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline (C₁₅H₁₁FN₂S):
This analog shares the thiazole-linked aniline core but lacks the nitro and trifluoromethyl groups. Its simpler structure demonstrates reduced electronic effects, correlating with diminished activity in assays requiring strong electron withdrawal .- The methoxy group may enhance solubility but reduce electrophilicity compared to the nitro substituent in the target compound .
Nitroaniline Derivatives in Agrochemicals
- Fluchloralin (N-(2-Chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline): A dinitroaniline herbicide with a chloroethyl-propyl chain. The dual nitro groups increase herbicidal activity but may introduce toxicity risks absent in mono-nitro analogs like the target compound .
Flumetralin (N-[(2-Chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline):
Contains a fluorophenyl group and dual nitro substituents. Its higher steric bulk may hinder binding to mammalian targets compared to the target compound’s streamlined structure .
Anticancer and KV10.1 Inhibitors
- DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline): Features a diethylaminoethoxy side chain instead of the thiazol-ethyl group. In docking studies, DNTA showed moderate Eag-1 inhibition, suggesting that the thiazole moiety in the target compound could offer superior target engagement .
- Compound 18c (3,5-Dichloro-4-(2-(dimethylamino)ethoxy)-N-(2-nitro-4-(trifluoromethyl)phenyl)aniline): A KV10.1 inhibitor with chlorine substituents. The chloro groups enhance lipophilicity but may reduce metabolic stability compared to the methylphenyl-thiazol group in the target compound .
Simplified Nitroaniline Analogs
- N-Ethyl-2-nitro-4-(trifluoromethyl)aniline :
Lacks the thiazol-ethyl chain, resulting in lower molecular weight (244.26 g/mol vs. ~420 g/mol for the target compound). This simpler structure may improve bioavailability but reduce target specificity .
Data Tables
Q & A
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound, and how should they be integrated?
To confirm the structure, use FT-IR to identify functional groups (e.g., nitro, trifluoromethyl, and thiazole vibrations), ¹H/¹³C NMR to map proton and carbon environments (e.g., aromatic protons, ethyl-thiazole linkages), and UV-Vis to analyze electronic transitions (e.g., π→π* or n→π* bands). Cross-validate results with DFT calculations for optimized geometries and vibrational frequencies .
Q. What synthetic routes are recommended for constructing the 1,3-thiazole core in this compound?
The thiazole ring can be synthesized via cyclocondensation of a thioamide precursor with α-haloketones. For example, refluxing ethanol solutions of thioamide derivatives with α-bromo ketones under inert conditions (e.g., nitrogen atmosphere) promotes ring closure. Key parameters include maintaining stoichiometric ratios (1:1 for reactants), reflux temperature (~78°C), and solvent polarity to stabilize intermediates .
Advanced Research Questions
Q. How can computational methods like DFT address discrepancies between predicted and experimental spectroscopic data?
DFT calculations (e.g., B3LYP/6-31G(d)) predict electronic properties, such as HOMO-LUMO gaps and NMR chemical shifts. Discrepancies in UV-Vis absorption bands or NMR splitting patterns may arise from solvent effects or basis set limitations. To resolve this, re-optimize geometries using polarizable continuum models (PCM) for solvent correction or employ higher-level basis sets (e.g., cc-pVTZ). Cross-check with time-dependent DFT (TD-DFT) for excited-state transitions .
Q. What challenges arise during X-ray crystallography of this compound, and how can SHELX software mitigate them?
Crystallization challenges include twinning due to nitro and trifluoromethyl groups and disordered solvent molecules . Use slow evaporation in ethanol to grow single crystals. For refinement, employ SHELXL to model disorder via PART instructions and apply restraints (e.g., SIMU/DELU for thermal parameters). Validate with R-factor convergence (<5%) and electron density maps .
Q. How can researchers resolve conflicting NMR data caused by the electron-withdrawing nitro group?
The nitro group can deshield adjacent protons, leading to unexpected splitting. Use 2D NMR techniques (e.g., COSY for coupling networks, HSQC for C-H correlations) to assign signals. Compare experimental shifts with DFT-predicted chemical shifts (e.g., GIAO method). If solvent-induced shifts occur (e.g., DMSO vs. CDCl₃), test multiple solvents and reference internal standards (e.g., TMS) .
Q. What strategies optimize regioselectivity when introducing the trifluoromethyl group during synthesis?
Trifluoromethyl groups can be introduced via Ullman coupling or Sandmeyer reactions using CuI catalysts. To enhance regioselectivity, employ directing groups (e.g., nitro or methyl substituents) on the aniline ring. Monitor reaction progress with HPLC-MS to isolate intermediates and minimize byproducts .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting FT-IR spectra for the nitro group in different solvent environments?
Solvent polarity affects nitro group vibrational modes. For example, in polar solvents (e.g., DMF), asymmetric stretching (1530–1480 cm⁻¹) may split due to hydrogen bonding. Compare spectra in non-polar solvents (e.g., CCl₄) and use DFT-derived IR spectra (gas-phase simulations) to isolate intrinsic vibrational modes .
Q. What analytical workflows are recommended to validate purity when chromatographic methods fail to separate isomers?
Combine HPLC-DAD with chiral columns (e.g., amylose-based) to resolve enantiomers. If co-elution persists, employ LC-MS/MS with collision-induced dissociation (CID) to differentiate fragment patterns. Validate with X-ray crystallography for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
